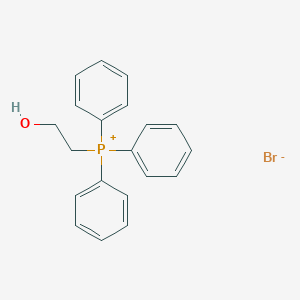

(2-Hydroxyethyl)triphenylphosphonium bromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-hydroxyethyl(triphenyl)phosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20OP.BrH/c21-16-17-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-15,21H,16-17H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZJOQNHOOVSESC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CCO)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20BrOP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50369937 | |

| Record name | (2-Hydroxyethyl)triphenylphosphonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7237-34-5 | |

| Record name | (2-Hydroxyethyl)triphenylphosphonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-Hydroxyethyl)triphenylphosphonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physical properties of (2-Hydroxyethyl)triphenylphosphonium bromide?

An In-depth Technical Guide to the Physical Properties of (2-Hydroxyethyl)triphenylphosphonium bromide

Introduction

This compound is an organophosphorus compound, specifically a phosphonium salt, that serves as a valuable reagent in organic synthesis. It is recognized for its role as a precursor in the Wittig reaction, a widely utilized method for the formation of carbon-carbon double bonds.[1] This compound's utility also extends to the pharmaceutical industry, where it has been investigated for its cytotoxic effects on certain cancer cell lines.[1] This technical guide provides a comprehensive overview of its physical properties, experimental protocols for their determination, and its primary application in chemical synthesis.

Chemical and Physical Properties

The fundamental identifying and physical characteristics of this compound are summarized below. These properties are crucial for its handling, storage, and application in experimental settings. The compound is notably hygroscopic and should be stored in an inert atmosphere.[1][2]

Chemical Identifiers

| Identifier | Value |

| CAS Number | 7237-34-5[2][3][4][5] |

| Molecular Formula | C₂₀H₂₀BrOP[2][3][4] |

| Molecular Weight | 387.26 g/mol [2][3] |

| IUPAC Name | (2-hydroxyethyl)triphenylphosphanium bromide[4] |

| SMILES | [Br-].OCC--INVALID-LINK--(C1=CC=CC=C1)C1=CC=CC=C1[2][4] |

| InChI Key | QZJOQNHOOVSESC-UHFFFAOYSA-M[2][4] |

Physical Characteristics

| Property | Value |

| Appearance | White to pale cream crystals or crystalline powder[3][4] |

| Melting Point | 215-222 °C[3][4] |

| Boiling Point | 499.5°C at 760 mmHg[1] |

| Solubility | Soluble in water[1] |

| Density | 1.26 g/cm³[1] |

| Flash Point | 255.9°C[1] |

| Water Content | <1.0% (Determined by Karl Fischer Titration)[3][4] |

| Sensitivity | Hygroscopic[1][2] |

Experimental Protocols

The determination of the physical properties of this compound involves standard analytical techniques. Below are generalized protocols for key characterization methods.

Workflow for Physical Property Determination

Caption: General workflow for the synthesis and physical characterization of the title compound.

1. Melting Point Determination (Capillary Method)

-

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

-

Methodology: A small, finely powdered sample of the compound is packed into a capillary tube. The tube is placed in a melting point apparatus. The temperature is gradually increased, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting point.[5]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the chemical structure by analyzing the magnetic properties of atomic nuclei.

-

Methodology: A small amount of the compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The solution is transferred to an NMR tube. ¹H and ¹³C NMR spectra are acquired using a high-field NMR spectrometer. The chemical shifts, coupling constants, and integration of the peaks are analyzed to confirm the proton and carbon environments within the molecule.[6]

3. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Methodology: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory. The sample is then scanned with infrared radiation, and the absorption bands are recorded. Characteristic peaks for O-H, C-H (aromatic and aliphatic), and P-Ph bonds are analyzed.[6]

4. Water Content (Karl Fischer Titration)

-

Objective: To quantify the amount of water present in the sample, which is important due to its hygroscopic nature.

-

Methodology: A known mass of the sample is dissolved in a suitable solvent (e.g., anhydrous methanol) in the titration vessel of a Karl Fischer titrator. The sample is then titrated with a Karl Fischer reagent of a known titer. The endpoint is detected potentiometrically, and the water content is calculated based on the amount of reagent consumed.[3][4]

Application in Organic Synthesis: The Wittig Reaction

A primary application of this compound is its use as a precursor for a phosphonium ylide in the Wittig reaction.[1] This reaction is a cornerstone of organic chemistry for the synthesis of alkenes from aldehydes or ketones. The presence of the hydroxyl group allows for the synthesis of functionalized alkenes.

Wittig Reaction Signaling Pathway

Caption: The reaction pathway of the Wittig reaction starting from the phosphonium salt.

The process involves the deprotonation of the phosphonium salt by a strong base to form a highly reactive phosphonium ylide. This ylide then undergoes a nucleophilic attack on a carbonyl compound (aldehyde or ketone), leading to the formation of a betaine intermediate, which subsequently cyclizes to an oxaphosphetane. The oxaphosphetane intermediate then decomposes to yield the desired alkene and triphenylphosphine oxide as a byproduct.[7]

Conclusion

This compound is a well-characterized crystalline solid with defined physical properties. Its primary utility lies in its role as a stable precursor to a functionalized Wittig reagent, enabling the synthesis of hydroxy-alkenes. The data and protocols presented in this guide are intended to support researchers and drug development professionals in the effective handling, characterization, and application of this versatile chemical compound. Careful consideration of its hygroscopic nature is essential for obtaining reliable and reproducible experimental results.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 3. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 4. This compound, 98+% 25 g | Request for Quote [thermofisher.com]

- 5. This compound 97 7237-34-5 [sigmaaldrich.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. Methyltriphenylphosphonium bromide - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis of (2-Hydroxyethyl)triphenylphosphonium bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (2-Hydroxyethyl)triphenylphosphonium bromide, a versatile reagent in organic synthesis, most notably in the Wittig reaction. This document details the core synthetic methodologies, presents quantitative data for reproducibility, and outlines a detailed experimental protocol. Furthermore, it visualizes the key reaction pathways to facilitate a deeper understanding of the underlying chemical transformations.

Core Synthesis and Mechanism

The principal route for the synthesis of this compound involves the quaternization of triphenylphosphine with 2-bromoethanol. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The phosphorus atom of triphenylphosphine, possessing a lone pair of electrons, acts as the nucleophile, attacking the electrophilic carbon atom of 2-bromoethanol that is bonded to the bromine atom. This concerted step results in the formation of a new phosphorus-carbon bond and the displacement of the bromide ion, yielding the desired phosphonium salt.

The efficiency of this reaction is influenced by several factors, including the choice of solvent and the reaction temperature. Non-polar aprotic solvents are often employed to facilitate the reaction.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound, providing a comparative overview of various reaction conditions and their outcomes.

| Parameter | Value | Reference |

| Molecular Formula | C₂₀H₂₀BrOP | [1][2] |

| Molecular Weight | 387.25 g/mol | [1][2] |

| Melting Point | 217-219 °C | [3] |

| Purity | 96-98+% | [2][4] |

| Appearance | White to off-white crystalline solid | [1] |

| Solubility | Soluble in water | [1] |

Detailed Experimental Protocol

This section provides a detailed, step-by-step protocol for the laboratory synthesis of this compound.

Materials:

-

Triphenylphosphine (PPh₃)

-

2-Bromoethanol

-

Toluene (anhydrous)

-

Diethyl ether (anhydrous)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Buchner funnel and filter flask

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve triphenylphosphine (1 equivalent) in anhydrous toluene.

-

Addition of Reagent: To the stirred solution, add 2-bromoethanol (1.1 equivalents).

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation of Product: After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution. If precipitation is slow, the flask can be cooled in an ice bath.

-

Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the collected solid with cold anhydrous diethyl ether to remove any unreacted starting materials and impurities.

-

Drying: Dry the purified this compound under vacuum to obtain a white crystalline solid.

Mandatory Visualizations

The following diagrams illustrate the key chemical transformations described in this guide.

References

An In-depth Technical Guide to (2-Hydroxyethyl)triphenylphosphonium bromide (CAS: 7237-34-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Hydroxyethyl)triphenylphosphonium bromide is a quaternary phosphonium salt with the chemical formula C₂₀H₂₀BrOP. It is a versatile organic compound utilized in various chemical transformations and biological studies. This technical guide provides a comprehensive overview of its synthesis, properties, and key applications, with a focus on its role as a Wittig reagent and its potential as a cytotoxic agent. Detailed experimental protocols and mechanistic insights are provided to support its practical application in research and development.

Chemical and Physical Properties

This compound is a white to pale cream-colored crystalline solid.[1] It is hygroscopic and should be stored in a dry environment.[2] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 7237-34-5 | [1][2][3][4] |

| Molecular Formula | C₂₀H₂₀BrOP | [1][4][5][6] |

| Molecular Weight | 387.25 g/mol | [2][4] |

| Melting Point | 217-222 °C | [1][2][3] |

| Appearance | White to pale cream crystals or powder | [1] |

| Solubility | Soluble in water | [2] |

| Boiling Point | 499.5°C at 760 mmHg | [2] |

| Flash Point | 255.9°C | [2] |

| Density | 1.26 g/cm³ | [2] |

| EINECS Number | 245-521-6 | [2] |

Synthesis

This compound is typically synthesized via a nucleophilic substitution reaction between triphenylphosphine and a 2-haloethanol, most commonly 2-bromoethanol. The lone pair of electrons on the phosphorus atom of triphenylphosphine attacks the electrophilic carbon of 2-bromoethanol, displacing the bromide ion.

General Experimental Protocol for Synthesis

Materials:

-

Triphenylphosphine (PPh₃)

-

2-Bromoethanol

-

Toluene or another suitable solvent (e.g., acetonitrile)

-

Diethyl ether

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine in a suitable solvent like toluene.

-

Add an equimolar amount of 2-bromoethanol to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution.

-

If the product does not precipitate, the solvent can be partially removed under reduced pressure.

-

Add diethyl ether to the concentrated mixture to induce precipitation of the crude product.

-

Collect the solid product by vacuum filtration and wash with cold diethyl ether to remove any unreacted starting materials.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/ether.

-

Dry the purified this compound under vacuum to obtain a white crystalline solid.

Applications in Organic Synthesis: The Wittig Reaction

This compound is a precursor to a phosphorus ylide, a key reagent in the Wittig reaction for the synthesis of alkenes from aldehydes and ketones.[2] The hydroxyl group in the phosphonium salt may require protection depending on the reaction conditions and the desired outcome.

General Experimental Protocol for a Wittig Reaction

Materials:

-

This compound

-

A strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)

-

Anhydrous solvent (e.g., tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO))

-

An aldehyde or ketone

-

Anhydrous workup reagents

Procedure:

-

Ylide Formation:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound in an anhydrous solvent like THF.

-

Cool the suspension in an ice bath.

-

Slowly add one equivalent of a strong base (e.g., n-butyllithium in hexanes). The formation of the ylide is often indicated by a color change.

-

Stir the mixture at 0°C for about 30 minutes to an hour to ensure complete ylide formation.

-

-

Reaction with Carbonyl Compound:

-

Dissolve the aldehyde or ketone in a minimal amount of anhydrous THF.

-

Slowly add the carbonyl solution to the ylide suspension at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours to overnight. Monitor the reaction by TLC.

-

-

Workup and Purification:

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent like diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

The crude product will contain the desired alkene and triphenylphosphine oxide as a byproduct. Triphenylphosphine oxide can often be removed by crystallization or column chromatography on silica gel.

-

Application in Drug Development: Cytotoxic Activity

This compound has been identified as a cytotoxic agent, showing inhibitory effects on the growth of human epidermoid carcinoma of the nasopharynx (KB) cells.[2] The triphenylphosphonium cation is known to facilitate the accumulation of molecules within mitochondria due to the large mitochondrial membrane potential, making it a valuable moiety for targeting cancer cells, which often exhibit a more negative mitochondrial membrane potential compared to normal cells.

Proposed Mechanism of Cytotoxicity

The cytotoxic mechanism of triphenylphosphonium-containing compounds is generally attributed to their ability to target and disrupt mitochondrial function. The lipophilic cationic nature of the triphenylphosphonium group allows it to cross the cell and mitochondrial membranes. The higher negative membrane potential of cancer cell mitochondria leads to a selective accumulation of these compounds within the mitochondria of cancerous cells. This accumulation can lead to:

-

Disruption of the Mitochondrial Electron Transport Chain: This can inhibit ATP synthesis, leading to an energy crisis within the cell.

-

Induction of Oxidative Stress: The accumulation can lead to the generation of reactive oxygen species (ROS), which can damage cellular components, including DNA, proteins, and lipids.

-

Initiation of Apoptosis: The mitochondrial damage and increased ROS levels can trigger the intrinsic apoptotic pathway, leading to programmed cell death.

General Experimental Protocol for MTT Cytotoxicity Assay

Materials:

-

This compound

-

Human epidermoid carcinoma of the nasopharynx (KB) cells

-

Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Multi-well spectrophotometer

Procedure:

-

Cell Seeding:

-

Culture KB cells in appropriate medium until they reach about 80% confluency.

-

Trypsinize the cells and perform a cell count.

-

Seed the cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well in 100 µL of medium.

-

Incubate the plate for 24 hours to allow the cells to attach.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile PBS).

-

Perform serial dilutions of the stock solution to obtain a range of desired concentrations.

-

Remove the medium from the wells and add 100 µL of fresh medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a negative control (medium only).

-

Incubate the plate for 48-72 hours.

-

-

MTT Assay:

-

After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.

-

Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate to ensure complete dissolution.

-

-

Data Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a multi-well spectrophotometer.

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

-

Spectral Data

¹H-NMR Spectroscopy (Expected Signals):

-

Aromatic Protons: Multiplets in the range of δ 7.5-8.0 ppm corresponding to the protons of the three phenyl groups attached to the phosphorus atom.

-

Methylene Protons (-CH₂-P): A multiplet (likely a doublet of triplets) adjacent to the phosphorus atom, expected to be downfield due to the electron-withdrawing effect of the phosphonium group.

-

Methylene Protons (-CH₂-OH): A multiplet adjacent to the hydroxyl group.

-

Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

¹³C-NMR Spectroscopy (Expected Signals):

-

Aromatic Carbons: Several signals in the aromatic region (δ 120-140 ppm). The carbon directly attached to the phosphorus will be a doublet due to C-P coupling.

-

Methylene Carbons: Signals for the two methylene carbons, with the carbon closer to the phosphorus atom appearing further downfield and showing a C-P coupling.

FTIR Spectroscopy (Expected Absorption Bands):

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks in the region of 1450-1600 cm⁻¹.

-

P-C Stretch: Characteristic absorptions for the triphenylphosphine moiety.

-

C-O Stretch: An absorption band in the region of 1000-1200 cm⁻¹.

Mass Spectrometry:

-

The mass spectrum would be expected to show the molecular ion of the cation [C₂₀H₂₀OP]⁺ at m/z 307. The full compound would not typically be observed as a single molecular ion peak due to its salt nature. Fragmentation would likely involve the loss of the hydroxyl group, ethylene, and cleavage of the phenyl groups from the phosphorus atom.

Safety Information

This compound is classified as an irritant. It can cause skin, eye, and respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable reagent with significant applications in both organic synthesis and medicinal chemistry. Its utility in the Wittig reaction provides a reliable method for the formation of carbon-carbon double bonds. Furthermore, its inherent cytotoxicity and the mitochondrial-targeting properties of the triphenylphosphonium cation make it an interesting candidate for the development of novel anticancer agents. The experimental protocols and mechanistic diagrams provided in this guide offer a solid foundation for researchers and scientists to explore and utilize this compound in their respective fields. Further research into its specific mechanism of cytotoxic action and the development of more targeted applications will undoubtedly expand its scientific and therapeutic potential.

References

- 1. texaschildrens.org [texaschildrens.org]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. mdpi.com [mdpi.com]

- 4. Mitochondrial-Targeted Triphenylphosphonium-Conjugated Ionophores with Enhanced Cytotoxicity in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. community.wvu.edu [community.wvu.edu]

- 6. broadpharm.com [broadpharm.com]

Structure and molecular formula of (2-Hydroxyethyl)triphenylphosphonium bromide

An In-depth Technical Guide to (2-Hydroxyethyl)triphenylphosphonium bromide

Introduction

This compound is a quaternary phosphonium salt that serves as a versatile reagent in organic synthesis and has garnered interest for its biological activities. Structurally, it consists of a central phosphorus atom bonded to three phenyl groups and a 2-hydroxyethyl group, with a bromide anion providing charge neutrality. Its primary application in chemical research is as a precursor to a phosphonium ylide for use in the Wittig reaction, a cornerstone method for alkene synthesis.[1] More recently, the triphenylphosphonium (TPP) cation moiety has been extensively studied as a vector for targeting mitochondria in living cells, opening avenues for its use in drug delivery and cancer research.[2][3][4] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, applications, and the molecular mechanism underlying its cytotoxic effects.

Structure and Chemical Properties

The fundamental chemical and physical properties of this compound are summarized below.

Molecular Structure and Formula

-

Molecular Formula: C₂₀H₂₀BrOP[5]

-

IUPAC Name: (2-hydroxyethyl)triphenylphosphanium bromide

-

Structure:

Physicochemical Data

All quantitative data for the compound are presented in Table 1 for clarity and ease of comparison.

| Property | Value | Reference(s) |

| Molecular Weight | 387.26 g/mol | [2] |

| Appearance | White to pale cream crystalline powder | [2] |

| Melting Point | 217-219 °C | [6] |

| Boiling Point | 499.5 °C at 760 mmHg | [1] |

| Density | 1.26 g/cm³ | [1] |

| Purity (Assay) | ≥97% | [6][7] |

| Solubility | Soluble in water | [1] |

| Sensitivity | Hygroscopic | [1] |

Expected Spectroscopic Data

While specific high-resolution spectra are not widely published, the expected nuclear magnetic resonance (NMR) and infrared (IR) characteristics can be predicted based on the molecule's structure. These are crucial for identity confirmation post-synthesis.

| Spectroscopy | Expected Peaks and Signals |

| ¹H-NMR | ~7.7-7.9 ppm (m, 15H): Protons on the three phenyl groups attached to phosphorus. ~3.9-4.1 ppm (m, 2H): Methylene protons adjacent to the phosphorus atom (-CH₂-P). ~3.7-3.9 ppm (m, 2H): Methylene protons adjacent to the hydroxyl group (-CH₂-OH). Variable (br s, 1H): Hydroxyl proton (-OH), shift is concentration and solvent dependent. |

| ¹³C-NMR | ~135 ppm, ~134 ppm, ~130 ppm, ~118 ppm: Aromatic carbons of the phenyl groups. ~60 ppm: Carbon of the methylene group adjacent to the hydroxyl (-CH₂-OH). ~25 ppm: Carbon of the methylene group adjacent to the phosphorus (-CH₂-P). |

| FTIR (cm⁻¹) | ~3300-3400 (broad): O-H stretching of the hydroxyl group. ~3050 (sharp): Aromatic C-H stretching. ~1435 (sharp): P-Phenyl (P-Ph) stretching. ~1110 (sharp): C-O stretching of the primary alcohol. |

Experimental Protocols

This section details the methodologies for the synthesis of this compound and its subsequent use in a representative Wittig reaction.

Synthesis of this compound

The compound is synthesized via a standard Sɴ2 reaction between triphenylphosphine and 2-bromoethanol. The lone pair of electrons on the phosphorus atom acts as a nucleophile, attacking the electrophilic carbon of 2-bromoethanol and displacing the bromide ion.

Workflow for Synthesis

Caption: Synthesis of this compound.

Detailed Protocol:

-

Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add triphenylphosphine (26.2 g, 100 mmol) and dry toluene (100 mL).

-

Reaction: Stir the mixture to dissolve the triphenylphosphine. Add 2-bromoethanol (12.5 g, 100 mmol) to the solution via syringe.

-

Heating: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 24 hours. The progress can be monitored by TLC or ³¹P NMR.

-

Isolation: After cooling to room temperature, the phosphonium salt may begin to precipitate. Add an equal volume of diethyl ether (100 mL) to the cooled mixture with vigorous stirring to induce full precipitation of the product.

-

Purification: Collect the white solid by vacuum filtration using a Büchner funnel. Wash the solid cake with two portions of cold diethyl ether (2 x 50 mL) to remove any unreacted starting materials.

-

Drying: Transfer the purified solid to a watch glass and dry in a vacuum oven at 50 °C for 12 hours to yield this compound.

Application: Wittig Reaction

The synthesized phosphonium salt is the precursor to the corresponding ylide, which can then react with an aldehyde or ketone to form an alkene. This protocol describes the reaction with benzaldehyde to form 3-phenyl-2-propen-1-ol.

Workflow for Wittig Reaction

Caption: Wittig reaction workflow using the phosphonium salt.

Detailed Protocol:

-

Setup: In a flame-dried, three-neck flask under a nitrogen atmosphere, suspend this compound (3.87 g, 10 mmol) in 50 mL of anhydrous tetrahydrofuran (THF).

-

Ylide Formation: Cool the suspension to 0 °C in an ice bath. Slowly add n-butyllithium (n-BuLi, 1.6 M in hexanes, 6.9 mL, 11 mmol) dropwise. A deep orange or red color indicates the formation of the ylide. Stir for 1 hour at 0 °C.

-

Carbonyl Addition: Add benzaldehyde (1.06 g, 10 mmol) dissolved in 10 mL of dry THF to the ylide solution dropwise, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours.

-

Workup: Quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield 3-phenyl-2-propen-1-ol.

Mechanism of Cytotoxicity and Biological Applications

While a potent synthetic tool, the triphenylphosphonium (TPP) cation itself possesses significant biological activity. TPP-containing molecules are known to selectively accumulate within mitochondria, driven by the large mitochondrial membrane potential (ΔΨm), which is significantly more negative in cancer cells compared to normal cells.[2][8] This targeted accumulation forms the basis of its application as a cytotoxic agent and a mitochondrial-targeting drug delivery vector.[4]

The cytotoxic mechanism is primarily initiated by the disruption of mitochondrial function.[9] High concentrations of the TPP cation within the mitochondrial matrix can inhibit the respiratory chain, leading to decreased ATP production and an increase in the generation of reactive oxygen species (ROS).[10] The resulting oxidative stress and mitochondrial damage trigger the intrinsic pathway of apoptosis.[2][3] This involves the release of cytochrome c from the mitochondria into the cytosol, which activates a caspase cascade (notably caspase-9 and caspase-3), culminating in programmed cell death.[10]

Mitochondrial-Targeted Apoptosis Pathway

Caption: Generalized pathway for TPP-induced mitochondrial apoptosis.

Conclusion

This compound is a valuable chemical entity with a dual role. In organic synthesis, it is a stable and reliable precursor for the Wittig reaction, enabling the stereoselective formation of alkenes. For drug development professionals, its triphenylphosphonium core provides a powerful mitochondrial-targeting moiety. The ability of TPP cations to exploit the unique physiology of cancer cell mitochondria to induce apoptosis highlights its potential as a scaffold for developing novel anticancer therapeutics. The experimental protocols and mechanistic insights provided herein serve as a foundational resource for researchers in both synthetic chemistry and pharmacology.

References

- 1. lookchem.com [lookchem.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Triphenylphosphine-Based Mitochondrial Targeting Nanocarriers: Advancing Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. 溴化(2-羟乙基)三苯基磷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound 97 7237-34-5 [sigmaaldrich.com]

- 8. Tumor Targeting Effect of Triphenylphosphonium Cations and Folic Acid Coated with Zr-89-Labeled Silica Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Toxic Effects of Penetrating Cations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Spectroscopic and Synthetic Profile of (2-Hydroxyethyl)triphenylphosphonium bromide: A Technical Guide

For researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the spectroscopic data and synthetic methodology for (2-Hydroxyethyl)triphenylphosphonium bromide, a versatile phosphonium salt with applications in organic synthesis. This guide presents available data in a structured format, details experimental protocols, and includes visualizations to elucidate key processes.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the triphenylphosphonium moiety and the 2-hydroxyethyl group. The phenyl protons typically appear as a complex multiplet in the aromatic region (approximately 7.5-8.0 ppm). The methylene protons of the ethyl group will be split by the adjacent phosphorus atom and the hydroxyl proton, and their chemical shifts will be influenced by these neighboring groups.

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the phenyl carbons and the two carbons of the ethyl group. The carbon atoms closer to the positively charged phosphorus atom will be deshielded and appear at a lower field.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | 7.5 - 8.0 | m | Phenyl protons |

| ¹H | 3.5 - 4.5 | m | -CH₂-OH |

| ¹H | 2.5 - 3.5 | m | P⁺-CH₂- |

| ¹H | Variable | br s | -OH |

| ¹³C | 130 - 135 | m | Phenyl carbons |

| ¹³C | 117 - 120 | d | ipso-Phenyl carbon (¹JP-C) |

| ¹³C | 55 - 65 | d | -CH₂-OH (³JP-C) |

| ¹³C | 25 - 35 | d | P⁺-CH₂- (¹JP-C) |

Note: Predicted values are based on typical ranges for similar phosphonium salts. Actual experimental values may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key characteristic absorption bands are expected for the O-H, C-H (aromatic and aliphatic), and P-C bonds.

Table 2: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H (alcohol) | 3400 - 3200 | Strong, Broad |

| C-H (aromatic) | 3100 - 3000 | Medium |

| C-H (aliphatic) | 3000 - 2850 | Medium |

| C=C (aromatic) | 1600 - 1450 | Medium to Weak |

| P-C (stretch) | ~1440 | Medium |

| C-O (alcohol) | 1100 - 1000 | Strong |

Experimental Protocols

Synthesis of this compound

A common and straightforward method for the synthesis of this compound is the quaternization of triphenylphosphine with 2-bromoethanol.

Reaction:

P(C₆H₅)₃ + BrCH₂CH₂OH → [ (C₆H₅)₃P⁺CH₂CH₂OH ] Br⁻

Materials:

-

Triphenylphosphine

-

2-Bromoethanol

-

A suitable solvent (e.g., toluene, acetonitrile, or benzene)

Procedure:

-

Dissolve triphenylphosphine in the chosen solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Add an equimolar amount of 2-bromoethanol to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours to days. The progress of the reaction can be monitored by techniques such as thin-layer chromatography or ³¹P NMR spectroscopy.

-

Upon completion, the product, which is typically a white solid, will precipitate from the solution upon cooling.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with a non-polar solvent (e.g., diethyl ether or hexane) to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain the pure this compound.

Spectroscopic Analysis

NMR Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the solid this compound.

-

Dissolve the sample in a suitable deuterated solvent (e.g., Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), or Deuterated Methanol (CD₃OD)) in a clean, dry NMR tube to a volume of approximately 0.5-0.7 mL.

-

Cap the NMR tube and gently agitate to ensure complete dissolution.

FTIR Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer a portion of the mixture into a pellet-pressing die.

-

Apply pressure using a hydraulic press to form a thin, transparent pellet.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer for analysis.

References

(2-Hydroxyethyl)triphenylphosphonium bromide: A Technical Guide to Its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of (2-Hydroxyethyl)triphenylphosphonium bromide. The information herein is intended to support research, development, and formulation activities by providing essential data on the compound's physicochemical properties, along with detailed experimental protocols for its analysis.

Core Properties

This compound is an organophosphorus compound that exists as a colorless, crystalline solid. It is known to be hygroscopic, readily absorbing moisture from the atmosphere.

Solubility Profile

Table 1: Representative Solubility of this compound

| Solvent | Temperature (°C) | Representative Solubility ( g/100 mL) |

| Water | 25 | ~30-40 |

| Methanol | 25 | Soluble |

| Ethanol | 25 | Soluble |

| Acetone | 25 | Sparingly Soluble |

| Chloroform | 25 | Sparingly Soluble |

| Diethyl Ether | 25 | Insoluble |

Stability Profile

The stability of this compound is a critical factor for its handling, storage, and application. It is sensitive to moisture and incompatible with strong oxidizing agents. Upon decomposition, it may release hazardous substances including carbon monoxide, carbon dioxide, hydrogen halides, and oxides of phosphorus.

Thermal Stability

Phosphonium salts generally exhibit good thermal stability. However, they will decompose at elevated temperatures. The thermal stability of this compound can be effectively characterized using Thermogravimetric Analysis (TGA).

Table 2: Representative Thermal Stability Data for this compound

| Parameter | Value | Conditions |

| Onset of Decomposition (Tonset) | ~250-300 °C | Inert Atmosphere (Nitrogen) |

| Major Weight Loss Region | 300-450 °C | Inert Atmosphere (Nitrogen) |

| Residue at 600 °C | <10% | Inert Atmosphere (Nitrogen) |

pH Stability

The stability of this compound is significantly influenced by pH. Based on studies of analogous compounds like tetraphenylphosphonium bromide, it is expected to be stable in neutral and acidic aqueous solutions but is susceptible to degradation under alkaline conditions[7]. The primary degradation pathway in basic media is alkaline hydrolysis, yielding triphenylphosphine oxide.

Table 3: Representative pH Stability of this compound in Aqueous Solution

| pH | Temperature (°C) | Time (hours) | Representative Degradation (%) | Major Degradation Product |

| 2.0 (0.01 M HCl) | 25 | 24 | < 1% | - |

| 7.0 (Phosphate Buffer) | 25 | 24 | < 1% | - |

| 9.0 (Borate Buffer) | 25 | 24 | ~5-10% | Triphenylphosphine Oxide |

| 12.0 (0.01 M NaOH) | 25 | 24 | > 50% | Triphenylphosphine Oxide |

Photostability

Triphenylphosphonium derivatives have been shown to be photosensitive. Exposure to light, particularly in the ultraviolet range, can induce photochemical reactions. Therefore, it is recommended to protect this compound from light to prevent potential degradation.

Table 4: Representative Photostability of this compound (Solid State)

| Condition | Duration | Representative Degradation (%) | Observations |

| ICH Q1B Option 2 (Visible Light >1.2 million lux·h, UVA >200 W·h/m²) | - | ~2-5% | Slight discoloration may occur. |

| Dark Control | - | < 1% | No significant change. |

Experimental Protocols

The following are detailed methodologies for assessing the solubility and stability of this compound.

Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

Objective: To determine the thermodynamic equilibrium solubility of this compound in various solvents.

Materials:

-

This compound

-

Selected solvents (e.g., water, methanol, ethanol, acetone)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or magnetic stirrer

-

Constant temperature bath or incubator

-

Analytical balance

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent. The presence of undissolved solid is crucial for ensuring saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature bath on an orbital shaker or with a magnetic stirrer.

-

Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, allow the samples to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial.

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Analyze the concentration of the diluted sample using a validated HPLC method.

-

Calculate the solubility in g/100 mL or other appropriate units.

Protocol for Thermal Stability Analysis (Thermogravimetric Analysis - TGA)

Objective: To evaluate the thermal stability and decomposition profile of this compound.

Materials:

-

This compound

-

Thermogravimetric Analyzer (TGA)

-

TGA sample pans (e.g., alumina or platinum)

-

Inert gas (e.g., high-purity nitrogen)

Procedure:

-

Calibrate the TGA instrument for temperature and mass according to the manufacturer's instructions.

-

Accurately weigh a small amount of the sample (typically 5-10 mg) into a tared TGA pan.

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).

-

Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Record the mass loss of the sample as a function of temperature.

-

Analyze the resulting TGA curve to determine the onset of decomposition, major weight loss regions, and the percentage of residue at the final temperature.

Protocol for pH Stability Assessment

Objective: To determine the stability of this compound in aqueous solutions at different pH values.

Materials:

-

This compound

-

Aqueous buffer solutions of different pH values (e.g., pH 2, 4, 7, 9, 12)

-

Volumetric flasks and pipettes

-

Constant temperature chamber

-

HPLC system with a validated stability-indicating method

Procedure:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., water or methanol).

-

In separate volumetric flasks, add a small aliquot of the stock solution to each of the buffer solutions to achieve a known initial concentration.

-

Store the solutions in a constant temperature chamber (e.g., 25 °C or 40 °C) and protect them from light.

-

At specified time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each solution.

-

If necessary, quench the degradation reaction by adjusting the pH to neutral.

-

Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of the parent compound remaining.

-

Calculate the percentage of the compound remaining at each time point and for each pH condition.

Protocol for Photostability Testing (ICH Q1B)

Objective: To evaluate the stability of this compound upon exposure to light.

Materials:

-

This compound (solid)

-

Photostability chamber equipped with a light source conforming to ICH Q1B guidelines (Option 2: cool white fluorescent and near-UV lamps).

-

Calibrated radiometer and lux meter.

-

Chemically inert, transparent sample containers (e.g., quartz dishes).

-

Dark control samples wrapped in aluminum foil.

-

HPLC system with a validated stability-indicating method.

Procedure:

-

Place a thin layer of the solid sample in the transparent containers.

-

Prepare dark control samples by wrapping identical containers with aluminum foil.

-

Place the samples and dark controls in the photostability chamber.

-

Expose the samples to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.

-

Monitor the light exposure using a calibrated radiometer/lux meter.

-

After the exposure is complete, analyze the exposed samples and the dark controls for any changes in physical appearance, and determine the content of the parent compound and the formation of any degradation products using a validated stability-indicating HPLC method.

-

Compare the results from the exposed samples with those from the dark controls to assess the extent of photodegradation.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive assessment of the solubility and stability of this compound.

Caption: Workflow for Solubility and Stability Assessment.

References

- 1. innospk.com [innospk.com]

- 2. Methyltriphenylphosphonium Bromide, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. chembk.com [chembk.com]

- 4. adpharmachem.com [adpharmachem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Ethyl Triphenyl Phosphonium Bromide (ETPB, CAS 1530-32-1) | Manufacturer & Supplier Europe [papchemlifesciences.com]

- 7. Degradation of tetraphenylphosphonium bromide at high pH and its effect on radionuclide solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Challenge of Reactivity and Stability: A Technical Guide to the Hygroscopic Nature and Proper Storage of (2-Hydroxyethyl)triphenylphosphonium bromide

For Immediate Release

A Comprehensive Technical Resource for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide addresses the critical, yet often overlooked, aspects of handling (2-Hydroxyethyl)triphenylphosphonium bromide: its inherent hygroscopicity and the requisite storage protocols to ensure its integrity and performance in sensitive applications. This document provides a centralized resource on the material's properties, detailed experimental procedures for its analysis, and a clear visual representation of its application in the Wittig reaction.

Understanding the Hygroscopic Nature of this compound

This compound is a phosphonium salt widely utilized as a precursor to a Wittig reagent in organic synthesis. Its efficacy is intrinsically linked to its purity and anhydrous state. However, the compound is known to be hygroscopic, readily absorbing moisture from the atmosphere. This absorption of water can have significant consequences, including:

-

Reduced Reactivity: The presence of water can interfere with the formation of the ylide necessary for the Wittig reaction, leading to lower yields and the formation of byproducts.

-

Physical Changes: Excessive moisture absorption can cause the crystalline solid to become sticky or even deliquesce into a syrup, making accurate weighing and handling challenging.

-

Chemical Degradation: In the long term, the presence of water could potentially lead to hydrolysis of the phosphonium salt, although the product is generally stable under recommended storage conditions.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound relevant to its handling and storage.

| Property | Value | Citation |

| Appearance | White to pale cream crystals or powder | [1] |

| Melting Point | 215-222 °C | [1] |

| Hygroscopicity | Hygroscopic | [2][3] |

| Water Content (Typical) | < 1.0% (as determined by Karl Fischer Titration) | [1][4] |

| Recommended Storage | Keep container tightly closed, in a dry and well-ventilated place. Keep refrigerated at temperatures below 4°C or between 0-6°C. Some sources recommend storage under an inert atmosphere. | [2][3][5][6][7] |

Experimental Protocols

To ensure the quality and consistency of this compound for research and development, the following experimental protocols are recommended.

Determination of Water Content by Volumetric Karl Fischer Titration

This protocol outlines the procedure for quantifying the water content in a sample of this compound.

Apparatus and Reagents:

-

Volumetric Karl Fischer Titrator

-

Titration cell

-

Anhydrous methanol (Karl Fischer grade)

-

One-component or two-component Karl Fischer reagent

-

Certified water standard for titer determination

Procedure:

-

Titrator Preparation: Set up the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be conditioned to a dry state.

-

Solvent Introduction: Add a suitable volume of anhydrous methanol to the titration vessel and titrate to a stable, dry endpoint to eliminate any residual moisture in the solvent.

-

Titer Determination: Accurately add a known amount of a certified water standard to the conditioned titration vessel. Titrate with the Karl Fischer reagent to the endpoint. The titer of the reagent (mg H₂O/mL) is calculated. This should be performed in triplicate to ensure accuracy.

-

Sample Analysis: Accurately weigh a sample of this compound and quickly transfer it to the conditioned titration vessel.

-

Titration: Titrate the sample with the Karl Fischer reagent to the endpoint.

-

Calculation: The water content of the sample is calculated using the following formula:

Protocol for Drying Hygroscopic this compound

If a sample has been exposed to atmospheric moisture, this protocol can be used for drying.

Apparatus:

-

Vacuum oven

-

Schlenk flask or other suitable vacuum-rated glassware

-

High-vacuum pump

-

Desiccator with a suitable desiccant (e.g., phosphorus pentoxide)

Procedure:

-

Sample Preparation: Place a thin layer of the hygroscopic this compound in a Schlenk flask.

-

Drying: Connect the flask to a high-vacuum line and place it in a vacuum oven. Heat the sample at a temperature well below its melting point (e.g., 40-50 °C) under high vacuum for several hours. The exact time will depend on the amount of moisture absorbed.

-

Cooling and Storage: After drying, allow the sample to cool to room temperature under vacuum before transferring it to a desiccator for short-term storage or a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) for long-term storage.

Visualization of a Key Application: The Wittig Reaction

This compound is a key reagent in the Wittig reaction, a fundamental method for the synthesis of alkenes from aldehydes and ketones. The following diagrams illustrate the logical workflow of this important transformation.

References

- 1. Moisture sorption isotherm - Wikipedia [en.wikipedia.org]

- 2. community.wvu.edu [community.wvu.edu]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. mt.com [mt.com]

- 5. Wittig Reaction [organic-chemistry.org]

- 6. Revisiting the phosphonium salt chemistry for P-doped carbon synthesis: toward high phosphorus contents and beyond the phosphate environment - Materials Horizons (RSC Publishing) DOI:10.1039/D4MH00293H [pubs.rsc.org]

- 7. proumid.com [proumid.com]

The Genesis and Evolution of Phosphonium Salt Reagents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phosphonium salts, organophosphorus compounds featuring a tetracoordinate, positively charged phosphorus atom, have become indispensable tools in modern organic synthesis. From their early, nascent discoveries in the 19th century to their pivotal role in one of the most significant olefination reactions, the Wittig reaction, these reagents have carved a permanent niche in the synthetic chemist's toolbox. This technical guide provides a comprehensive overview of the discovery, history, and core applications of phosphonium salt reagents. It delves into their synthesis, characterization, and the Nobel Prize-winning Wittig reaction, offering detailed experimental protocols. Furthermore, this guide explores the broader utility of phosphonium salts as phase-transfer catalysts and their critical applications in the synthesis of complex pharmaceuticals, underscoring their enduring importance in drug development and materials science.

A Historical Odyssey: From Elemental Phosphorus to Wittig's Nobel Prize

The journey of phosphonium salts is intrinsically linked to the discovery and study of phosphorus itself. In 1669, the German alchemist Hennig Brandt, in his quest for the philosopher's stone, isolated elemental phosphorus from urine, noting its eerie, light-emitting properties.[1][2] This discovery paved the way for the exploration of phosphorus chemistry.

The early history of organophosphorus compounds began to unfold in the 19th century. The synthesis of organophosphates in the 1820s marked the dawn of this new field.[3][4] A pivotal moment in the history of phosphonium salts can be traced back to the work of the German chemist August Wilhelm von Hofmann in the mid-19th century. Known for his extensive work on amines and ammonium compounds, Hofmann extended his investigations to their phosphorus analogues.[5][6] He and his contemporaries were instrumental in developing methods for the synthesis of phosphines and their subsequent alkylation to form phosphonium salts, laying the foundational chemistry for this class of compounds.[5][6][7]

However, the transformative potential of phosphonium salts remained largely untapped until the mid-20th century. In 1954, the German chemist Georg Wittig and his student Ulrich Schöllkopf reported a groundbreaking reaction: the conversion of aldehydes and ketones into alkenes using a phosphorus ylide, a species derived from a phosphonium salt.[8] This reaction, which would come to be known as the Wittig reaction , was a paradigm shift in synthetic organic chemistry, offering a reliable and versatile method for carbon-carbon double bond formation. The immense impact of this discovery was recognized in 1979 when Georg Wittig was awarded the Nobel Prize in Chemistry for his work on phosphorus-containing reagents in organic synthesis.[9][10]

The Cornerstone of Synthesis: Preparation of Phosphonium Salts

The most common and straightforward method for the synthesis of phosphonium salts is the quaternization of a tertiary phosphine, typically triphenylphosphine, with an alkyl halide.[11][12] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the phosphorus atom of the phosphine acts as the nucleophile.[13]

The general reaction is as follows:

R₃P + R'-X → [R₃P-R']⁺X⁻

Where:

-

R is typically an aryl group (e.g., phenyl)

-

R' is an alkyl group

-

X is a halide (I, Br, or Cl)

The reactivity of the alkyl halide follows the expected trend for SN2 reactions: I > Br > Cl. Primary alkyl halides are the most effective substrates, while secondary halides react more slowly, and tertiary halides are generally unreactive.[10] The reaction is often carried out by heating the reactants in a suitable solvent, such as toluene, benzene, or acetonitrile.[9] Upon cooling, the phosphonium salt, which is typically a crystalline solid, precipitates out of the solution and can be isolated by filtration.[9]

Experimental Protocol: Synthesis of Methyltriphenylphosphonium Bromide

This protocol details the synthesis of a commonly used phosphonium salt, methyltriphenylphosphonium bromide, which serves as the precursor for methylenetriphenylphosphorane, a key reagent for introducing a methylene group in the Wittig reaction.[5]

Materials:

-

Triphenylphosphine (PPh₃)

-

Methyl bromide (CH₃Br)

-

Toluene, anhydrous

-

Round-bottom flask with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Buchner funnel and filter paper

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve triphenylphosphine in anhydrous toluene.

-

Cool the solution in an ice bath.

-

Carefully add methyl bromide to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and then heat it to reflux for 24-48 hours. The reaction progress can be monitored by the precipitation of the phosphonium salt.

-

After the reaction is complete, cool the mixture to room temperature and then further cool it in an ice bath to maximize precipitation.

-

Collect the white, crystalline product by vacuum filtration using a Buchner funnel.

-

Wash the crystals with cold toluene to remove any unreacted starting materials.

-

Dry the purified methyltriphenylphosphonium bromide under vacuum.

Characterization:

The identity and purity of the synthesized phosphonium salt can be confirmed using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

-

¹H NMR: The spectrum will show characteristic signals for the phenyl protons and a doublet for the methyl protons, with coupling to the phosphorus atom.

-

³¹P NMR: A single peak in the ³¹P NMR spectrum is indicative of the formation of the phosphonium salt.

-

¹³C NMR: The spectrum will show the signals for the aromatic carbons and the methyl carbon.

The Wittig Reaction: A Revolution in Alkene Synthesis

The Wittig reaction is a chemical reaction of an aldehyde or a ketone with a phosphorus ylide (also known as a Wittig reagent) to create an alkene and triphenylphosphine oxide.[8] The driving force for this reaction is the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide.[8]

Generation of the Wittig Reagent (Phosphorus Ylide)

The first step in a Wittig reaction is the deprotonation of a phosphonium salt with a strong base to form the phosphorus ylide.[12] The choice of base depends on the acidity of the α-proton of the phosphonium salt. For simple alkylphosphonium salts, strong bases like n-butyllithium (n-BuLi), sodium amide (NaNH₂), or sodium hydride (NaH) are required.[14]

[R₃P-CH₂R']⁺X⁻ + Base → R₃P=CHR' + [H-Base]⁺X⁻

The resulting ylide is a resonance-stabilized species with a nucleophilic carbon atom.

The Wittig Reaction Mechanism

The mechanism of the Wittig reaction is a topic of ongoing discussion, but the generally accepted pathway involves the following steps:

-

Nucleophilic Addition: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde or ketone.[9]

-

Betaine Formation (optional pathway): This initial attack can lead to a zwitterionic intermediate called a betaine.

-

Oxaphosphetane Formation: The betaine (or a concerted [2+2] cycloaddition) forms a four-membered ring intermediate called an oxaphosphetane.[13]

-

Decomposition: The unstable oxaphosphetane decomposes to form the alkene and triphenylphosphine oxide.[9]

// Nodes for Reactants Phosphonium_Salt [label="Phosphonium Salt\n[R₃P⁺-CH₂R']X⁻", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Base [label="Strong Base\n(e.g., n-BuLi)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ylide [label="Phosphorus Ylide\nR₃P=CHR'", fillcolor="#FBBC05", fontcolor="#202124"]; Carbonyl [label="Aldehyde or Ketone\nR''C(=O)R'''", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Nodes for Intermediates and Products Oxaphosphetane [label="Oxaphosphetane\nIntermediate", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"]; Alkene [label="Alkene\nR''R'''C=CHR'", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; TPO [label="Triphenylphosphine Oxide\n(Ph₃P=O)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges to show the flow Phosphonium_Salt -> Ylide [label="Deprotonation"]; Base -> Ylide; Ylide -> Oxaphosphetane [label="[2+2] Cycloaddition"]; Carbonyl -> Oxaphosphetane; Oxaphosphetane -> Alkene [label="Decomposition"]; Oxaphosphetane -> TPO;

// Invisible nodes for alignment {rank=same; Phosphonium_Salt; Base;} {rank=same; Ylide; Carbonyl;} {rank=same; Alkene; TPO;} } .dot Caption: The Wittig Reaction Mechanism.

Stereoselectivity of the Wittig Reaction

The stereochemical outcome of the Wittig reaction (i.e., the formation of E or Z-alkenes) is highly dependent on the nature of the ylide.

-

Non-stabilized ylides (where the R' group on the ylidic carbon is an alkyl group) generally lead to the formation of the (Z)-alkene as the major product. This is often referred to as the "kinetic product."

-

Stabilized ylides (where the R' group is an electron-withdrawing group like an ester or a ketone) typically yield the (E)-alkene as the major product. This is considered the "thermodynamic product."[13]

The table below summarizes the expected stereochemical outcome for different types of ylides.

| Ylide Type | R' Group on Ylidic Carbon | Major Alkene Isomer |

| Non-stabilized | Alkyl, H | (Z)-alkene |

| Semi-stabilized | Aryl, Vinyl | Mixture of (E) and (Z) |

| Stabilized | -COOR, -COR, -CN, -SO₂R | (E)-alkene |

Experimental Protocol: Wittig Reaction of Cyclohexanone with Methylenetriphenylphosphorane

This protocol describes the synthesis of methylenecyclohexane from cyclohexanone using a Wittig reagent generated in situ.

Materials:

-

Methyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexanes

-

Cyclohexanone

-

Anhydrous tetrahydrofuran (THF)

-

Three-neck round-bottom flask with a magnetic stirrer, dropping funnel, and nitrogen inlet

-

Syringe

-

Ice bath

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Separatory funnel

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Set up a dry, three-neck round-bottom flask under a nitrogen atmosphere.

-

Add methyltriphenylphosphonium bromide to the flask.

-

Add anhydrous THF to the flask to suspend the phosphonium salt.

-

Cool the suspension in an ice bath.

-

Using a syringe, slowly add n-butyllithium to the stirred suspension. The formation of the orange-red ylide will be observed.

-

Stir the ylide solution at 0°C for 30 minutes.

-

In a dropping funnel, prepare a solution of cyclohexanone in anhydrous THF.

-

Add the cyclohexanone solution dropwise to the ylide solution at 0°C. The color of the reaction mixture will fade.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the methylenecyclohexane by distillation or column chromatography.

// Nodes for the workflow Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Setup [label="Dry 3-neck flask\nunder N₂"]; Add_Salt [label="Add Methyltriphenyl-\nphosphonium bromide"]; Add_THF [label="Add anhydrous THF"]; Cool_Ice [label="Cool to 0°C"]; Add_nBuLi [label="Slowly add n-BuLi\n(Ylide formation)"]; Stir_Ylide [label="Stir at 0°C for 30 min"]; Add_Ketone [label="Add Cyclohexanone\nin THF dropwise"]; Warm_Stir [label="Warm to RT, stir 1-2 h"]; Quench [label="Quench with aq. NH₄Cl"]; Extract [label="Extract with Et₂O"]; Wash [label="Wash with H₂O and brine"]; Dry [label="Dry with MgSO₄"]; Filter_Concentrate [label="Filter and concentrate"]; Purify [label="Purify (distillation or\nchromatography)"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges to show the flow Start -> Setup; Setup -> Add_Salt; Add_Salt -> Add_THF; Add_THF -> Cool_Ice; Cool_Ice -> Add_nBuLi; Add_nBuLi -> Stir_Ylide; Stir_Ylide -> Add_Ketone; Add_Ketone -> Warm_Stir; Warm_Stir -> Quench; Quench -> Extract; Extract -> Wash; Wash -> Dry; Dry -> Filter_Concentrate; Filter_Concentrate -> Purify; Purify -> End; } .dot Caption: Experimental Workflow for a Wittig Reaction.

Beyond Olefination: Diverse Applications of Phosphonium Salts

While the Wittig reaction remains the most prominent application of phosphonium salts, their utility extends to various other areas of synthetic chemistry and materials science.

Phase-Transfer Catalysis

Quaternary phosphonium salts are highly effective phase-transfer catalysts (PTCs).[15] In a biphasic system (e.g., aqueous and organic), a PTC facilitates the transfer of a reactant from one phase to another, where the reaction occurs. The lipophilic organic groups on the phosphonium cation allow it to be soluble in the organic phase, while its positive charge enables it to pair with an anion from the aqueous phase. This ion pair can then migrate into the organic phase, allowing the anion to react with an organic substrate.

Phosphonium-Based Ionic Liquids

Phosphonium salts with long alkyl chains can exist as ionic liquids (ILs), which are salts with melting points below 100 °C. These phosphonium-based ILs exhibit unique properties such as low volatility, high thermal stability, and tunable solubility. They have found applications as solvents in organic synthesis, electrolytes in electrochemical devices, and as media for nanoparticle synthesis. In the realm of drug development, phosphonium ILs are being explored as potential drug delivery systems, leveraging their ability to enhance the solubility and bioavailability of poorly soluble drugs.[16]

Reagents in Organic Synthesis

Beyond the Wittig reaction, phosphonium salts serve as versatile reagents in a variety of other organic transformations. For example, they are precursors to phosphonium ylides that can participate in intramolecular Wittig reactions to form cyclic compounds. They are also used in the synthesis of heterocyclic compounds and as reagents in various coupling reactions.

Impact on Drug Development and Pharmaceutical Synthesis

The Wittig reaction and other transformations involving phosphonium salts have had a profound impact on the synthesis of complex natural products and active pharmaceutical ingredients (APIs). The ability to stereoselectively construct carbon-carbon double bonds is crucial in the synthesis of many biologically active molecules.

Synthesis of Vitamin A

A classic example of the industrial application of the Wittig reaction is the synthesis of Vitamin A. The BASF process utilizes a Wittig reaction between a C15-phosphonium salt and a C5-aldehyde to construct the carbon skeleton of Vitamin A acetate.[17][18] This process highlights the robustness and scalability of the Wittig reaction for the large-scale production of essential pharmaceuticals.

Synthesis of Anticancer and Antimicrobial Agents

The Wittig reaction has been a key step in the total synthesis of numerous complex natural products with potent biological activity. For instance, it has been employed in the synthesis of epothilones , a class of microtubule-stabilizing agents with significant anticancer activity.[8] The strategic use of the Wittig reaction allows for the convergent assembly of complex molecular fragments.

Furthermore, phosphonium salts themselves are being investigated for their therapeutic potential. Certain phosphonium salts have shown promising anticancer and antimicrobial properties.[10] Their lipophilic and cationic nature is believed to facilitate their accumulation in the mitochondria of cancer cells, leading to selective cytotoxicity.[15]

The following table provides a summary of some pharmaceuticals whose synthesis involves the use of phosphonium salt reagents.

| Pharmaceutical | Therapeutic Area | Role of Phosphonium Salt Reagent |

| Vitamin A | Vitamin | Key C-C bond formation via Wittig reaction in industrial synthesis.[17][18] |

| Epothilones | Anticancer | Convergent synthesis of the macrocyclic core via Wittig olefination.[8] |

| Various Steroids | Hormonal therapies | Introduction of specific side chains and double bonds. |

| Prostaglandins | Anti-inflammatory | Construction of the unsaturated side chains. |

| Certain Antibiotics | Antimicrobial | Modification of natural product scaffolds. |

| Antiviral agents | Antiviral | Synthesis of complex heterocyclic structures. |

Conclusion

From their initial discovery as chemical curiosities to their central role in a Nobel Prize-winning reaction, phosphonium salts have demonstrated remarkable versatility and enduring importance in organic chemistry. For researchers, scientists, and drug development professionals, a deep understanding of the history, synthesis, and reactivity of these reagents is crucial for the design and execution of efficient and innovative synthetic strategies. The Wittig reaction remains a cornerstone of alkene synthesis, while the expanding applications of phosphonium salts as phase-transfer catalysts, ionic liquids, and therapeutic agents themselves ensure that these fascinating organophosphorus compounds will continue to be at the forefront of chemical research and development for the foreseeable future.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Synthetic Antibacterial Quaternary Phosphorus Salts Promote Methicillin-Resistant Staphylococcus aureus-Infected Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. mdpi.com [mdpi.com]

- 12. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and Functionalization of Thiophosphonium Salts: A Divergent Approach to Access Thioether, Thioester, and Dithioester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. High Cytotoxic Activity of Phosphonium Salts and Their Complementary Selectivity towards HeLa and K562 Cancer Cells: Identification of Tri-n-butyl-n-hexadecylphosphonium bromide as a Highly Potent Anti-HeLa Phosphonium Salt - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and In Vitro Evaluation of the Anticancer Effect of Novel Phosphonium Vindoline Derivatives [mdpi.com]

- 17. tandfonline.com [tandfonline.com]

- 18. Synthesis and antibacterial activity of novel phosphonium salts on the basis of pyridoxine - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Witt-ig Reaction Using (2-Hydroxyethyl)triphenylphosphonium bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon double bonds (alkenes) from carbonyl compounds (aldehydes and ketones).[1][2] This reaction utilizes a phosphorus ylide, a reagent that converts the carbonyl group into an alkene with high regioselectivity. The driving force of this transformation is the formation of the highly stable triphenylphosphine oxide byproduct.[3][4] This application note provides a detailed protocol for the Wittig reaction using (2-Hydroxyethyl)triphenylphosphonium bromide, a commercially available reagent that allows for the introduction of a hydroxyethylidene moiety, leading to the synthesis of valuable allylic alcohols.

The presence of a hydroxyl group on the phosphonium salt requires careful consideration of the reaction conditions, particularly the choice of base for the ylide formation, to avoid undesirable side reactions. This document outlines a generalized protocol adaptable for various aldehydes and discusses the critical parameters for successful execution.

Signaling Pathway and Reaction Mechanism

The Witt-ig reaction proceeds through the formation of a phosphorus ylide, which then reacts with a carbonyl compound. The mechanism involves a nucleophilic attack of the ylide on the carbonyl carbon, leading to a betaine intermediate, which subsequently forms a four-membered ring intermediate known as an oxaphosphetane. This intermediate then collapses to yield the final alkene and triphenylphosphine oxide.

Caption: General mechanism of the Wittig reaction.

Experimental Protocols